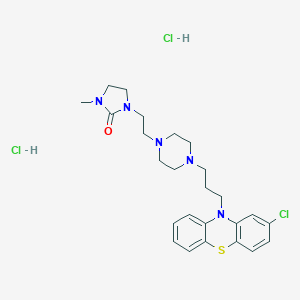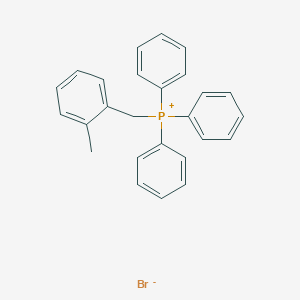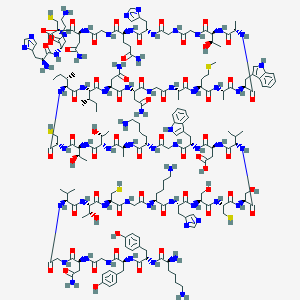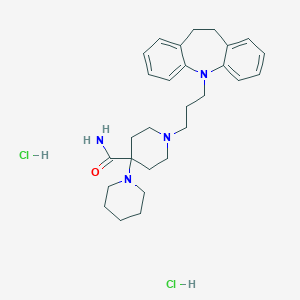
Ponsital
Übersicht
Beschreibung
Imiclopazin ist ein Antipsychotikum aus der Klasse der Phenothiazine. Es wurde in den 1960er Jahren von der Pharmafirma Asta-Werke unter dem Markennamen Ponsital entwickelt. Die Verbindung zeigte starke sedative und antiemetische Eigenschaften und wurde ursprünglich zur Behandlung von Schizophrenie untersucht. Trotz günstiger klinischer Studien wurde es nie auf den Markt gebracht .
Wissenschaftliche Forschungsanwendungen
Imiclopazine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Researched for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Explored for its potential use in developing new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Target of Action
Imiclopazine, also known as Ponsital, is an antipsychotic drug of the phenothiazines class . The primary targets of phenothiazines are dopamine receptors, specifically D2 receptors. These receptors play a crucial role in the regulation of mood, behavior, and cognition.
Pharmacokinetics
As with many drugs, these properties can significantly impact the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ponsital are not fully understood due to limited research. As a phenothiazine derivative, it may interact with various enzymes, proteins, and other biomolecules. Phenothiazines are known to interact with dopamine receptors, inhibiting dopamine-mediated effects . This interaction could potentially explain this compound’s antipsychotic properties.
Cellular Effects
Given its classification as a phenothiazine antipsychotic, it may influence cell function by modulating neurotransmitter signaling pathways, particularly those involving dopamine . This could impact various cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
As a phenothiazine derivative, it may exert its effects at the molecular level by binding to dopamine receptors, inhibiting dopamine’s effects . This could lead to changes in gene expression and potentially influence enzyme activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Imiclopazin wird durch einen mehrstufigen Prozess synthetisiert, bei dem 2-Chlorphenothiazin mit verschiedenen Reagenzien umgesetzt wird, um die endgültige Verbindung zu bilden. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Phenothiazinkerns: Dies beinhaltet die Reaktion von 2-Chlorphenothiazin mit einem Propylaminderivat.
Bildung des Piperazinrings: Das Zwischenprodukt wird dann mit Piperazin umgesetzt, um den Piperazinring zu bilden.
Bildung des Endprodukts: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Imidazolidinonderivat, um Imiclopazin zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Imiclopazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Imiclopazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Imiclopazin in seine entsprechenden Aminderivate umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Phenothiazinkern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor und Brom werden üblicherweise für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Halogenierte Phenothiazinderivate.
Wissenschaftliche Forschungsanwendungen
Imiclopazin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Phenothiazinderivaten verwendet.
Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und Rezeptorbindung.
Medizin: Untersucht wurde sein potenzieller Einsatz bei der Behandlung psychiatrischer Störungen und als Antiemetikum.
Wirkmechanismus
Imiclopazin übt seine Wirkung hauptsächlich durch seine Interaktion mit Dopaminrezeptoren im Gehirn aus. Es wirkt als Dopaminantagonist, blockiert die Wirkung von Dopamin und reduziert so psychotische Symptome. Die Verbindung hat auch sedative und antiemetische Eigenschaften, die auf seine Interaktion mit Histamin- und Serotoninrezeptoren zurückzuführen sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorpromazin: Ein weiteres Phenothiazinderivat mit antipsychotischen Eigenschaften.
Thioridazin: Ein Phenothiazinderivat, das zur Behandlung von Schizophrenie eingesetzt wird.
Fluphenazin: Ein starkes Antipsychotikum aus der Klasse der Phenothiazine.
Einzigartigkeit
Imiclopazin ist einzigartig aufgrund seiner starken sedativen und antiemetischen Eigenschaften, die es von anderen Phenothiazinderivaten abheben. Seine spezifische chemische Struktur, die den Imidazolidinonrest beinhaltet, unterscheidet es auch von ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorimpiphenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMICLOPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)


![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

